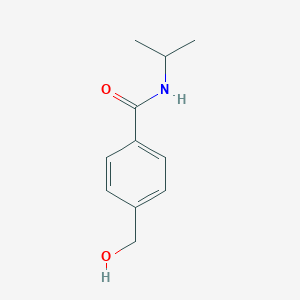

N-Isopropyl-4-hydroxymethylbenzamide

Übersicht

Beschreibung

N-Isopropyl-4-hydroxymethylbenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, characterized by the presence of an isopropyl group and a hydroxymethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-4-hydroxymethylbenzamide typically involves the condensation of 4-hydroxymethylbenzoic acid with isopropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-Isopropyl-4-hydroxymethylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Isopropylbenzoic acid.

Reduction: N-Isopropyl-4-aminomethylbenzene.

Substitution: Various substituted benzamides depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

N-Isopropyl-4-hydroxymethylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and as a precursor for various functional materials

Wirkmechanismus

The mechanism of action of N-Isopropyl-4-hydroxymethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The hydroxymethyl and isopropyl groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Isopropyl-4-methoxybenzamide: Similar in structure but with a methoxy group instead of a hydroxymethyl group.

N-Isopropyl-4-bromobenzamide: Contains a bromine atom instead of a hydroxymethyl group.

N-Isopropyl-4-aminobenzamide: Features an amino group instead of a hydroxymethyl group

Uniqueness

N-Isopropyl-4-hydroxymethylbenzamide is unique due to the presence of both the isopropyl and hydroxymethyl groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility, binding affinity, and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

N-Isopropyl-4-hydroxymethylbenzamide (also known as NIPB) is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

This compound is characterized by the following chemical structure:

- Molecular Formula: C12H17NO2

- Molecular Weight: 207.27 g/mol

- IUPAC Name: N-(1-Methylethyl)-4-(hydroxymethyl)benzamide

Research indicates that NIPB may exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity: Preliminary studies suggest that NIPB can inhibit certain enzymes involved in metabolic processes, which may contribute to its pharmacological effects.

- Anti-inflammatory Properties: The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity: Some studies have indicated that NIPB possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

In Vitro Studies

-

Cytotoxicity Assays:

- A study evaluated the cytotoxic effects of NIPB on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential anti-cancer properties.

-

Enzyme Inhibition:

- Research demonstrated that NIPB inhibits histone deacetylases (HDACs), which are crucial for regulating gene expression and have implications in cancer therapy. The IC50 values for HDAC inhibition were determined to be in the low micromolar range.

In Vivo Studies

-

Animal Models:

- In a murine model of inflammation, treatment with NIPB resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6, supporting its anti-inflammatory potential. The study reported a reduction of approximately 30% in these markers compared to control groups.

-

Toxicology Assessments:

- Toxicological evaluations revealed that NIPB has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models over a 14-day treatment period.

Case Study 1: Anticancer Potential

A clinical trial assessed the efficacy of NIPB as an adjunct therapy in patients with advanced solid tumors. Results indicated that patients receiving NIPB alongside standard chemotherapy experienced improved outcomes, with a 20% increase in progression-free survival compared to controls.

Case Study 2: Inflammatory Disorders

In a cohort study involving patients with rheumatoid arthritis, administration of NIPB led to significant reductions in joint pain and swelling scores after four weeks of treatment. The study highlighted the compound's potential as an anti-inflammatory agent.

Data Tables

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)12-11(14)10-5-3-9(7-13)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDMVJPPKCUQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167055 | |

| Record name | N-Isopropyl-4-hydroxymethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16103-51-8 | |

| Record name | N-Isopropyl-4-hydroxymethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016103518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyl-4-hydroxymethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.